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Compound of Interest

Compound Name: Pafenolol

Cat. No.: B1678283 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pafenolol is a selective β₁-adrenergic receptor antagonist, a class of drugs primarily used to

manage cardiovascular conditions such as hypertension, angina, and arrhythmias. Its

selectivity for the β₁-adrenergic receptor, which is predominantly located in the heart, minimizes

the potential for side effects associated with the blockade of β₂-receptors in the bronchi and

peripheral blood vessels. This technical guide provides a comprehensive overview of the

chemical structure, and known properties of Pafenolol, along with generalized experimental

protocols for its characterization and a detailed visualization of its mechanism of action.

Chemical Structure and Identity
Pafenolol is a synthetic compound belonging to the class of aryloxypropanolamines, which is

characteristic of many β-blockers.

Table 1: Chemical Identity of Pafenolol
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Identifier Value

IUPAC Name
1-(4-(2-(3-(isopropylamino)-2-

hydroxypropoxy)phenyl)ethyl)-3-isopropylurea

CAS Registry Number 75949-61-0[1]

Molecular Formula C₁₈H₃₁N₃O₃[1]

Molecular Weight 337.46 g/mol [1]

Canonical SMILES
CC(C)NCC(O)COC1=CC=C(C=C1)CCNC(=O)N

C(C)C

InChI

InChI=1S/C18H31N3O3/c1-13(2)19-10-

15(22)11-24-17-7-5-14(6-8-17)9-12-21-

18(23)20-16(3)4/h5-8,13,15-16,19,22H,9-

12H2,1-4H3,(H,20,21,23)

InChIKey PKWZWSXSCKVUJB-UHFFFAOYSA-N[1]

Stereochemistry Racemic[1]

Physicochemical Properties
Detailed experimental data on the physicochemical properties of Pafenolol are not readily

available in publicly accessible literature. The following table provides a summary of these

properties, with placeholders to be populated as data becomes available. For context, typical

ranges for other β-blockers are provided where appropriate.

Table 2: Physicochemical Properties of Pafenolol
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Property Value Notes

pKa Data not available

The secondary amine in the

propanolamine side chain is

expected to have a pKa in the

range of 9.0-9.5.

logP Data not available

The octanol-water partition

coefficient for β-blockers can

vary widely depending on their

specific structure. For

example, the logP of epanolol

is 0.92.

Melting Point Data not available
Crystalline solids, typical for

pharmaceutical compounds.

Aqueous Solubility Data not available
Solubility is pH-dependent due

to the basic amine group.

Pharmacological Properties
Pafenolol is a selective antagonist of the β₁-adrenergic receptor. Its primary pharmacological

effect is the competitive inhibition of catecholamines (e.g., norepinephrine and epinephrine) at

these receptors in cardiac tissue.

Table 3: Pharmacological Data for Pafenolol

Parameter Value Species/System Notes

Receptor Target β₁-adrenergic receptor Human Selective antagonist.

Binding Affinity (Kᵢ) Data not available

Functional Potency

(IC₅₀)
Data not available

In-vivo Potency

5 mg Pafenolol is

equipotent to 15 mg

Metoprolol

Human

In terms of β₁-

adrenoceptor

blockade.
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Mechanism of Action and Signaling Pathway
Pafenolol exerts its therapeutic effects by blocking the downstream signaling cascade initiated

by the activation of β₁-adrenergic receptors. These receptors are G-protein coupled receptors

(GPCRs) that, upon stimulation by catecholamines, activate the Gαs subunit. This initiates a

cascade involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately

leading to increased heart rate, contractility, and conduction velocity. By competitively inhibiting

the binding of catecholamines to the β₁-adrenergic receptor, Pafenolol attenuates this

signaling pathway.
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Caption: Pafenolol blocks the β₁-adrenergic receptor signaling pathway.

Experimental Protocols
While specific experimental protocols for the characterization of Pafenolol are not detailed in

publicly available literature, the following are generalized methodologies commonly employed

for the evaluation of β-adrenergic receptor antagonists.

Radioligand Binding Assays
Objective: To determine the binding affinity (Kᵢ) of Pafenolol for the β₁-adrenergic receptor.

1. Saturation Binding Assay:
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Purpose: To determine the equilibrium dissociation constant (Kₑ) and the maximum number

of binding sites (Bₘₐₓ) of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) in a membrane

preparation expressing the β₁-adrenergic receptor.

Methodology:

Prepare cell membranes from a cell line recombinantly expressing the human β₁-

adrenergic receptor.

Incubate the membranes with increasing concentrations of the radioligand in a suitable

buffer.

For each concentration, run a parallel incubation with an excess of a non-labeled

antagonist (e.g., propranolol) to determine non-specific binding.

After reaching equilibrium, separate the bound and free radioligand by rapid filtration

through glass fiber filters.

Quantify the radioactivity on the filters using liquid scintillation counting.

Analyze the data using non-linear regression to determine Kₑ and Bₘₐₓ.

2. Competition Binding Assay:

Purpose: To determine the inhibitory constant (Kᵢ) of Pafenolol.

Methodology:

Incubate the receptor-containing membranes with a fixed concentration of the radioligand

(typically at or below its Kₑ value) and varying concentrations of unlabeled Pafenolol.

Follow the incubation and filtration steps as described for the saturation binding assay.

Plot the percentage of specific binding of the radioligand against the logarithm of the

Pafenolol concentration.

Determine the IC₅₀ (the concentration of Pafenolol that inhibits 50% of the specific binding

of the radioligand) by non-linear regression.
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L]

is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
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Caption: Workflow for a competition radioligand binding assay.

Functional Assays
Objective: To determine the functional potency (IC₅₀) of Pafenolol in inhibiting the agonist-

induced cellular response.

1. cAMP Accumulation Assay:

Purpose: To measure the ability of Pafenolol to inhibit the agonist-stimulated production of

cyclic AMP (cAMP).

Methodology:

Culture cells expressing the β₁-adrenergic receptor.

Pre-incubate the cells with varying concentrations of Pafenolol.

Stimulate the cells with a fixed concentration of a β-adrenergic agonist (e.g., isoproterenol)

in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).

Lyse the cells and measure the intracellular cAMP levels using a suitable method, such as

an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence

resonance energy transfer (TR-FRET) assay.

Plot the cAMP concentration against the logarithm of the Pafenolol concentration to

determine the IC₅₀.

Conclusion
Pafenolol is a selective β₁-adrenergic receptor antagonist with a chemical structure

characteristic of the aryloxypropanolamine class of β-blockers. While detailed experimental

data on its physicochemical properties are limited in the public domain, its mechanism of action

through the competitive blockade of the β₁-adrenergic signaling pathway is well-understood.

The generalized experimental protocols provided herein offer a framework for the further

characterization of Pafenolol and similar compounds. This technical guide serves as a

valuable resource for researchers and professionals in the field of drug development, providing

a solid foundation for future investigations into the therapeutic potential of Pafenolol.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1678283?utm_src=pdf-body
https://www.benchchem.com/product/b1678283?utm_src=pdf-body
https://www.benchchem.com/product/b1678283?utm_src=pdf-body
https://www.benchchem.com/product/b1678283?utm_src=pdf-body
https://www.benchchem.com/product/b1678283?utm_src=pdf-body
https://www.benchchem.com/product/b1678283?utm_src=pdf-body
https://www.benchchem.com/product/b1678283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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